![molecular formula C17H14ClNO4S2 B2420403 Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-78-4](/img/structure/B2420403.png)
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of new thieno[2,3-d]pyrimidines were synthesized, highlighting the versatility of thiophene derivatives in producing compounds with potential biological activities. One study detailed the synthesis process starting from Ethyl 2-amino-5-ethylthiophene-3-carboxylate, leading to compounds exhibiting inhibitory activities against the root and stalk of certain plants at specific dosages. This suggests the compound's utility in agricultural chemical research (Wang, Zheng, Liu, & Chen, 2010).
Antimicrobial Evaluation
Another research focus is on the antimicrobial properties of synthesized thiophene derivatives. For instance, compounds synthesized from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate showed promising antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of thiophene derivatives have also been explored. A study on the photoarylation-photoisomerization of halothiazoles, resulting in ethyl 2-arylthiazole-5-carboxylates, highlighted their potential as singlet-oxygen sensitizers. These properties are crucial for understanding the interaction of these compounds with light, which can be applied in photodynamic therapy and the development of photoresponsive materials (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Photochemically Induced Radical Alkenylation
The utility of thiophene derivatives extends to photochemically induced radical alkenylation, demonstrating a metal-free method for the direct extension of carbon skeletons. This process is significant for synthesizing complex natural products and pharmaceuticals, indicating the broad applicability of such compounds in organic synthesis and drug development (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).
Anticancer Activity
Some novel thiophene and benzothiophene derivatives have been synthesized with the aim of evaluating their anticancer activity. The results revealed that specific derivatives exhibited significant activity against various tumor cell lines, suggesting their potential as anticancer agents. This research contributes to the ongoing search for new therapeutic compounds in oncology (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Propiedades
IUPAC Name |
ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBTKGEDCUXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)
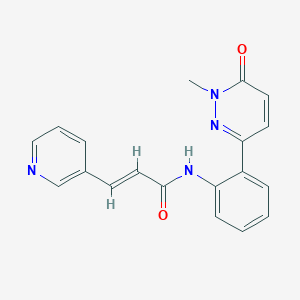
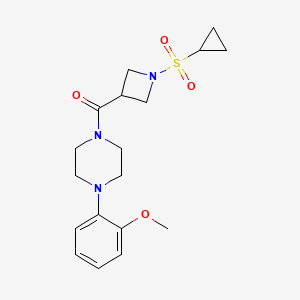
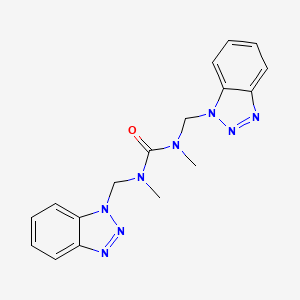
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)
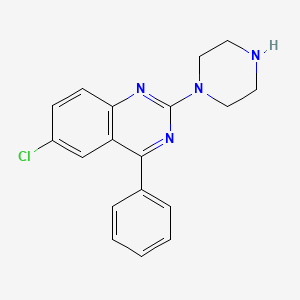

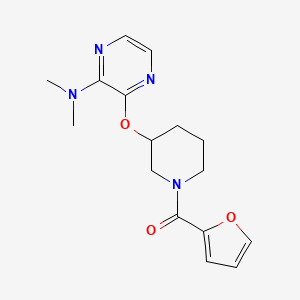
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
